N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide
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Overview
Description
N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core with diethyl and imino(phenyl)acetyl substituents. Its chemical properties make it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide typically involves the reaction of diethylamine with 2-[imino(phenyl)acetyl]benzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- N,N-Diethyl-2-[imino(phenyl)acetyl]aniline
- N,N-Diethyl-2-[imino(phenyl)acetyl]phenol
- N,N-Diethyl-2-[imino(phenyl)acetyl]pyridine
Comparison: N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
90072-52-9 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-imino-2-phenylacetyl)benzamide |
InChI |
InChI=1S/C19H20N2O2/c1-3-21(4-2)19(23)16-13-9-8-12-15(16)18(22)17(20)14-10-6-5-7-11-14/h5-13,20H,3-4H2,1-2H3 |
InChI Key |
JHDYWJFBOCQDTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
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